Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide
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Overview
Description
Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[111]pentan-1-yl}trifluoroboranuide is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves the use of [1.1.1]propellane as a key intermediate. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the diethoxyphosphoryl and trifluoroboranuide groups.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on continuous flow processes to generate [1.1.1]propellane on demand . This approach allows for the scalable and efficient synthesis of various bicyclo[1.1.1]pentane species, including Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide.
Chemical Reactions Analysis
Types of Reactions
Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroboranuide group can be replaced by other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be oxidized or reduced under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, triethylborane, and various oxidizing or reducing agents . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure the stability of the bicyclo[1.1.1]pentane core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while oxidation or reduction reactions can lead to the formation of alcohols, carboxylic acids, or amines .
Scientific Research Applications
Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, offering improved solubility, metabolic stability, and reduced non-specific binding.
Chemical Biology: The compound is used in the design of FRET sensors and other molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable scaffold that can enhance the binding affinity and selectivity of the compound for its targets . The diethoxyphosphoryl and trifluoroboranuide groups contribute to the compound’s overall physicochemical properties, influencing its solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide include other bicyclo[1.1.1]pentane derivatives, such as:
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for ortho/meta-substituted arenes and have been shown to exhibit improved biological activities and physicochemical properties.
1,3-Diiodobicyclo[1.1.1]pentane: This compound is a useful intermediate in the synthesis of various functionalized bicyclo[1.1.1]pentane derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and reactivity. The presence of the trifluoroboranuide group, in particular, enhances the compound’s stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C10H18BF3KO3P |
---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
potassium;[3-(diethoxyphosphorylmethyl)-1-bicyclo[1.1.1]pentanyl]-trifluoroboranuide |
InChI |
InChI=1S/C10H18BF3O3P.K/c1-3-16-18(15,17-4-2)8-9-5-10(6-9,7-9)11(12,13)14;/h3-8H2,1-2H3;/q-1;+1 |
InChI Key |
SQPZFOOYORFZQB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)CP(=O)(OCC)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
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